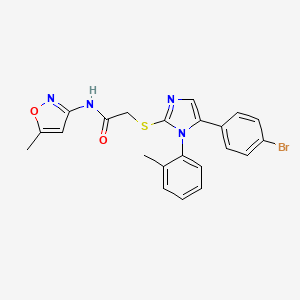
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19BrN4O2S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organosulfur compound notable for its complex structure, which includes an imidazole ring, a bromophenyl group, and a thioether linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is C16H15BrN2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The unique combination of aromatic and heterocyclic components may contribute to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Provides potential for enzyme interaction |
| Bromophenyl Group | Influences reactivity and binding affinity |
| Thioether Linkage | May enhance biological activity |
| N-(5-methylisoxazol-3-yl) Group | Potential for specific molecular targeting |
The mechanism of action for this compound involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and o-tolyl groups contributes to the compound’s binding affinity and specificity.
Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structural features exhibit anti-inflammatory properties by modulating calcium signaling pathways involved in inflammation.
- Anticancer Potential : Compounds in this class have shown moderate to good activity against various cancer cell lines in the NCI-60 cancer cell line panel.
- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of related compounds, suggesting potential applications in treating infections.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of imidazole derivatives on endothelial cells exposed to platelet-activating factor (PAF). The results indicated that certain derivatives effectively inhibited intracellular calcium influx, suggesting a mechanism for their anti-inflammatory action.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that similar imidazole compounds exhibited significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Moderate anticancer activity |
| 2-((5-(4-fluorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Exhibited anti-inflammatory properties |
| 2-((5-(4-methylphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Antimicrobial activity noted |
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-14-5-3-4-6-18(14)27-19(16-7-9-17(23)10-8-16)12-24-22(27)30-13-21(28)25-20-11-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCSKDDKNSEYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














